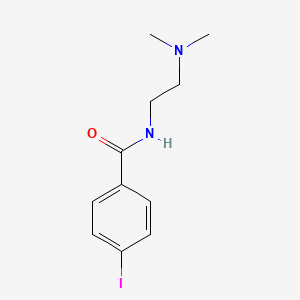

N-(2-dimethylaminoethyl)-4-iodo-benzamide

Description

N-(2-Dimethylaminoethyl)-4-iodo-benzamide is a benzamide derivative characterized by a dimethylaminoethyl side chain and an iodine substituent at the para position of the benzamide ring.

- Dimethylaminoethyl group: Commonly observed in bioactive molecules (e.g., 5-HT1F receptor agonists) for enhanced solubility and receptor interaction .

Properties

CAS No. |

6217-59-0 |

|---|---|

Molecular Formula |

C11H15IN2O |

Molecular Weight |

318.15 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-iodobenzamide |

InChI |

InChI=1S/C11H15IN2O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15) |

InChI Key |

YKTZMFBGMJVINK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-dimethylaminoethyl)-4-iodo-benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-iodobenzoic acid and 2-dimethylaminoethylamine.

Amidation Reaction: The 4-iodobenzoic acid is reacted with 2-dimethylaminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom in N-(2-dimethylaminoethyl)-4-iodo-benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the dimethylaminoethyl group.

Coupling Reactions: The benzamide structure allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents at the iodine position.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF).

Major Products:

- Substituted benzamides with various functional groups replacing the iodine atom.

- Oxidized or reduced derivatives of the dimethylaminoethyl group.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: N-(2-dimethylaminoethyl)-4-iodo-benzamide serves as a building block for the synthesis of more complex organic molecules through various coupling reactions.

Biology:

Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules, facilitating the study of biological interactions.

Medicine:

Drug Development: The benzamide structure is a common motif in pharmaceuticals, and modifications of this compound can lead to the development of new therapeutic agents.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-dimethylaminoethyl)-4-iodo-benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The iodine atom can be involved in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Halogen-Substituted Benzamides

Key Findings :

- Iodine vs. Bromine : The iodine atom’s larger size and higher electronegativity may enhance binding to hydrophobic pockets in biological targets compared to bromine .

- Positional Effects : Ortho-substituted iodobenzamides (e.g., ) exhibit distinct packing patterns in crystal structures due to steric hindrance, unlike para-substituted analogs.

Aminoethyl-Substituted Benzamides

Key Findings :

- Dimethylaminoethyl vs.

Functional Group Variations

Key Findings :

- Nitro Group : Enhances electrophilicity, facilitating nucleophilic reactions (e.g., SNAr), but may reduce metabolic stability compared to halogens .

Pharmacological and Metabolic Considerations

- Metabolism: The dimethylaminoethyl group is susceptible to N-dealkylation, a common metabolic pathway observed in . This could shorten the half-life compared to diethylaminoethyl analogs .

- Biological Targets : The iodine atom’s size may facilitate interactions with halogen-bonding domains in enzymes or receptors, as seen in crystallographic studies .

Biological Activity

N-(2-Dimethylaminoethyl)-4-iodobenzamide (commonly referred to as DMEB) is a synthetic compound that has garnered attention in pharmacological and biochemical research due to its significant biological activity, particularly as a selective ligand for sigma-1 receptors. This article delves into the biological activity of DMEB, highlighting its mechanism of action, pharmacokinetics, and applications in clinical and preclinical settings.

Overview of Sigma-1 Receptors

Sigma-1 receptors are intracellular proteins that play a crucial role in various cellular processes, including cell survival, proliferation, and apoptosis. They are implicated in several pathological conditions such as neurodegenerative diseases, cancer, and psychiatric disorders. The ability of compounds like DMEB to selectively bind to these receptors makes them valuable for therapeutic development.

DMEB functions primarily as a sigma-1 receptor ligand , exhibiting high affinity and selectivity. Upon binding to the sigma-1 receptor, DMEB modulates several signaling pathways that influence cellular responses. This interaction can lead to:

- Regulation of ion channels : Sigma-1 receptors are known to interact with ion channels, affecting calcium homeostasis and neuronal excitability.

- Influence on neuroprotective pathways : Activation of sigma-1 receptors can promote cell survival under stress conditions, highlighting their potential in neuroprotection.

- Impact on apoptosis : By modulating apoptotic pathways, DMEB may contribute to the survival of neuronal cells in neurodegenerative contexts.

Pharmacokinetics

The pharmacokinetic profile of DMEB has been characterized in various studies. It is soluble in DMSO (up to 100 mM), facilitating its use in laboratory settings. Biodistribution studies have shown that DMEB exhibits favorable uptake in target tissues, particularly in models of melanoma where it demonstrates enhanced tumor localization.

Case Studies and Research Findings

Several studies have evaluated the biological activity of DMEB, particularly its application as a radiotracer for imaging and therapeutic purposes.

Applications

DMEB's biological activity extends beyond basic research; it has practical applications in:

- Diagnostic Imaging : As a radiolabeled compound, DMEB is utilized in positron emission tomography (PET) imaging for melanoma detection, allowing for better visualization of tumors compared to conventional methods .

- Therapeutic Development : Given its role in modulating sigma-1 receptor activity, DMEB is being explored for potential therapeutic applications in treating neurodegenerative diseases and certain cancers .

Q & A

Q. What are the key challenges in synthesizing N-(2-dimethylaminoethyl)-4-iodo-benzamide, and how can they be methodologically addressed?

Synthesis challenges include regioselective iodination of the benzamide core and purification of the final product due to polar byproducts. A two-step approach is recommended:

- Step 1: Optimize iodination using N-iodosuccinimide (NIS) in acetic acid under controlled temperature (0–5°C) to minimize side reactions.

- Step 2: Purify the crude product via column chromatography with a gradient of ethyl acetate and hexane (3:7 to 1:1) to separate unreacted intermediates .

- Validation: Confirm purity via HPLC (>98%) and characterize using -NMR (e.g., aromatic proton singlet at δ 7.8–8.2 ppm) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Spectroscopy: Use -/-NMR to confirm substitution patterns (e.g., dimethylaminoethyl protons at δ 2.2–2.5 ppm). IR spectroscopy can validate the amide C=O stretch (~1650 cm) .

- Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (SHELX-97) provides precise bond angles and torsion angles. Resolve disorder in the dimethylamino group using PART instructions in SHELXL .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods during synthesis due to volatile byproducts (e.g., acetic acid).

- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can SHELX software improve the accuracy of crystallographic refinement for this compound?

- Data Collection: Use high-resolution (<1.0 Å) X-ray data to resolve electron density for the iodine atom.

- Refinement: Apply anisotropic displacement parameters (ADPs) for iodine and the benzamide core. Use the TWIN/BASF commands in SHELXL to address twinning in crystals .

- Validation: Check R (<5%) and R-R gap (<5%) to ensure model robustness .

Q. How can hydrogen-bonding patterns in the crystal lattice inform pharmacological interactions?

- Graph Set Analysis: Use Mercury CSD 2.0 to identify hydrogen-bond motifs (e.g., chains). For example, a chain motif (Bernstein notation) suggests stable intermolecular interactions relevant to receptor binding .

- Pharmacophore Mapping: Overlay crystal structure data with target proteins (e.g., serotonin receptors) using PyMOL to identify key interaction sites .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Validation: Perform IC assays in triplicate across multiple cell lines (e.g., HEK-293 vs. CHO-K1) to rule out cell-specific effects.

- Off-Target Screening: Use radioligand binding assays (e.g., -5-HT) to confirm selectivity over related receptors (e.g., 5-HT) .

Q. How does the iodine substituent influence structure-activity relationships (SAR) compared to analogs?

- Electrophilic Substitution: The iodine atom enhances lipophilicity (logP +0.5 vs. chloro analogs) and stabilizes π-stacking in receptor binding pockets.

- Comparative SAR: Test bromo/chloro analogs in parallel to quantify halogen effects on potency (e.g., IC shifts >10-fold suggest critical halogen bonding) .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

- ADMET Prediction: Use SwissADME to estimate CYP450 inhibition (e.g., CYP3A4) and permeability (Caco-2 >5 × 10 cm/s).

- Toxicity Profiling: Apply ProTox-II to identify potential hepatotoxicity risks (e.g., mitochondrial dysfunction alerts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.